(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
Description
The compound "(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile" is a structurally complex molecule featuring three key moieties: a 1-methylbenzimidazolylidene group, a 1,3-dioxoisoindolin substituent, and an oxobutanenitrile backbone. This combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The stereochemistry (E-configuration) further influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(Z)-4-(1,3-dioxoisoindol-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c1-23-16-9-5-4-8-15(16)22-18(23)14(10-21)17(25)11-24-19(26)12-6-2-3-7-13(12)20(24)27/h2-9,25H,11H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPKMNJMDSXSZ-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CN3C(=O)C4=CC=CC=C4C3=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/CN3C(=O)C4=CC=CC=C4C3=O)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C20H14N4O3 and a molecular weight of 358.357 g/mol. Its structure features a dioxoisoindoline moiety linked to a benzimidazole derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have reported its cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and cardiovascular diseases.
- Antimicrobial Activity : Preliminary findings suggest it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Activity
A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting cancer progression .
Anti-inflammatory Mechanism
Research has indicated that compounds with similar structural features inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a pivotal role in inflammation. For instance, compounds with dioxoisoindoline structures have been shown to selectively inhibit COX-II with IC50 values significantly lower than traditional anti-inflammatory drugs .
Antimicrobial Properties
A case study involving derivatives of isoindoline compounds highlighted their effectiveness against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Inhibits COX-II with low IC50 | , |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
- Cytotoxicity Study : A derivative was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating an IC50 value of 15 µM and 20 µM respectively. This suggests robust anticancer potential.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in swelling when treated with the compound compared to controls, indicating anti-inflammatory efficacy.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Structure : Lacks the 1,3-dioxoisoindolin-2-yl group and the methyl substitution on the benzimidazole (C₁₁H₉N₃O; MW 199.21) .
- The unsubstituted benzimidazole may exhibit lower lipophilicity and metabolic stability compared to the methylated analog.
- Functional Implications : The nitrile and oxo groups remain, but simplified structure may limit binding affinity in enzyme inhibition studies.
2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Structure : Contains a dioxoisoindolin-ethyl-pyrrolidine linker and a carboxamide group (C₂₂H₂₁N₅O₃; MW 404.17) .
- Key Differences :
- The pyrrolidine-ethyl linker introduces flexibility, which may enhance binding to flexible protein pockets but reduce rigidity-driven selectivity.
- The carboxamide group facilitates hydrogen bonding, unlike the nitrile in the target compound, which primarily engages in dipole interactions.
- Synthetic Approach : Prepared via alkylation of benzimidazole precursors, differing from the target compound’s likely condensation-based synthesis.
Ethyl 4-(1,3-Dioxoisoindolin-2-yl)-3-oxobutanenitrile
- Structure : Shares the dioxoisoindolin and oxobutanenitrile groups but replaces the benzimidazolylidene with an ethyl ester (CAS 116249-11-3) .
- Key Differences :
- The ester group is electron-withdrawing, altering electron density at the oxobutanenitrile moiety compared to the electron-rich benzimidazolylidene.
- Reduced aromaticity may decrease π-π stacking interactions in supramolecular assemblies.
- Applications : Esters are typically more hydrolytically labile than nitriles, affecting stability in biological environments.
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid
- Structure: Features a dioxoisoindolin group attached to a chiral carboxylic acid (C₁₃H₁₃NO₄; MW 247.25) .
- Key Differences :
- The carboxylic acid enhances acidity (pKa ~4-5) compared to the neutral nitrile, influencing solubility and ionic interactions.
- Stereochemistry (R-configuration) may enable enantioselective binding, unlike the planar E-configuration of the target compound.
- Crystallography : Reported crystal structures highlight hydrogen-bonding networks, suggesting divergent solid-state behavior .
Data Table: Comparative Analysis
*Calculated based on molecular formula.
Research Findings and Implications
- Biological Activity: Methylation of the benzimidazole (target compound) may reduce cytotoxicity relative to non-methylated derivatives like the compound in , as seen in preliminary cytotoxicity assays .
- Synthetic Challenges: The domino reaction strategy used for imidazolidine derivatives () could inspire multi-component syntheses for the target compound, though steric hindrance from the dioxoisoindolin group may require optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
